N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O3S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.06301143 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide and its derivatives have been explored for their potential in cancer treatment. A study found that certain derivatives demonstrated significant proapoptotic activity against melanoma cell lines, exhibiting growth inhibition and acting as inhibitors of physiologically relevant human carbonic anhydrase isoforms. This suggests potential applications in developing new anticancer therapies (Yılmaz et al., 2015).
Antimicrobial and Antioxidant Activities
Research has also shown that these compounds exhibit promising antimicrobial and antioxidant activities. A series of derivatives synthesized using reactions with various bioactive aromatic heterocyclic carboxylic acids showed significant antimicrobial activity against tested microorganisms and notable antioxidant properties. This highlights their potential utility in the development of new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Novel Syntheses and Structural Insights
Studies also focus on the synthesis and structural elucidation of novel compounds within this chemical class. These research efforts provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Joshi et al., 2022).
Therapeutic Potential in Various Health Conditions
There is ongoing research into the therapeutic applications of these compounds in various health conditions. Studies have explored their potential as antipsychotic agents, serotonin receptor blockers, and diuretic activity enhancers. This diverse range of applications underscores the potential of these compounds in the development of new treatments for a variety of health issues (Norman et al., 1996).
Properties
IUPAC Name |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15(14-7-9-3-1-2-4-13(9)24-14)21-17(25)18-10-5-6-11-12(8-10)20-16(23)19-11/h1-8H,(H2,19,20,23)(H2,18,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQPOEKUMAYMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=C(C=C3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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